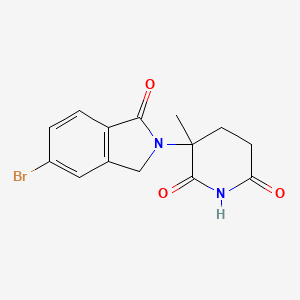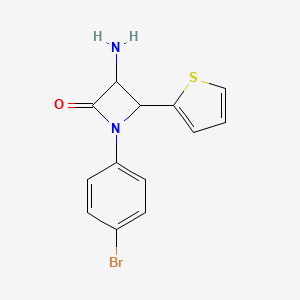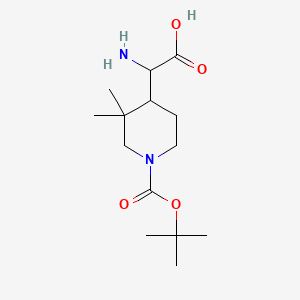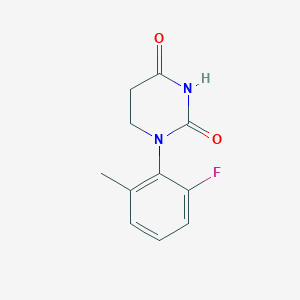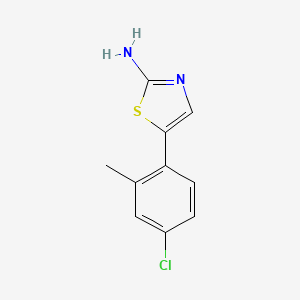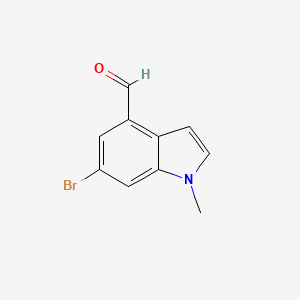![molecular formula C25H20O2 B14778818 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol is a complex organic compound characterized by its unique spirobi[phenalene] structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the use of a catalytic Knoevenagel condensation reaction, where a phenalene-locked vinyl bridge is developed via titanium tetrachloride and pyridine as catalysts . The reaction conditions often require precise temperature control and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective production techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenalene structure, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions include various derivatives of phenalene, such as phenalene ketones, alcohols, and substituted phenalenes .
Applications De Recherche Scientifique
(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Mécanisme D'action
The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Phenalene: A simpler aromatic compound with similar structural features.
Uniqueness: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol stands out due to its spirobi[phenalene] structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C25H20O2 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
9,9'-spirobi[7,8-dihydrophenalene]-1,1'-diol |
InChI |
InChI=1S/C25H20O2/c26-19-9-7-15-3-1-5-17-11-13-25(23(19)21(15)17)14-12-18-6-2-4-16-8-10-20(27)24(25)22(16)18/h1-10,26-27H,11-14H2 |
Clé InChI |
SDKSJVPDGBUQFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3=CC=CC4=C3C2=C(C=C4)O)C5=C(C=CC6=C5C1=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
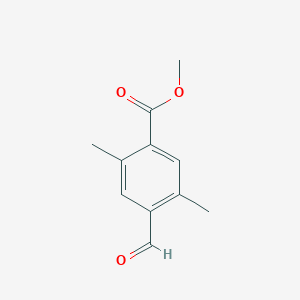
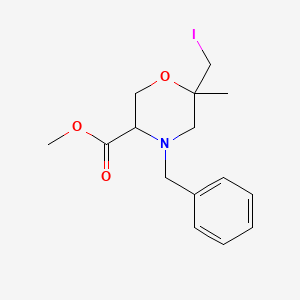
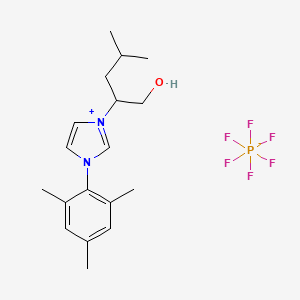
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
